N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Physicochemical Properties Lipophilicity ADME

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide (CAS 941964-31-4) is a synthetic small molecule (MW: 377.4 g/mol) featuring a 1,5-disubstituted tetrazole core linked to a 2-fluorobenzenesulfonamide group via a methylene bridge and an N-1 4-ethoxyphenyl substituent. The compound belongs to the aryl-tetrazole sulfonamide class, a scaffold historically investigated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition.

Molecular Formula C16H16FN5O3S
Molecular Weight 377.39
CAS No. 941964-31-4
Cat. No. B2395989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide
CAS941964-31-4
Molecular FormulaC16H16FN5O3S
Molecular Weight377.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H16FN5O3S/c1-2-25-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-26(23,24)15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3
InChIKeyXIJJGQDDIUTPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide CAS 941964-31-4: A Structurally Defined Tetrazole-Sulfonamide Hybrid for Targeted Research


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide (CAS 941964-31-4) is a synthetic small molecule (MW: 377.4 g/mol) [1] featuring a 1,5-disubstituted tetrazole core linked to a 2-fluorobenzenesulfonamide group via a methylene bridge and an N-1 4-ethoxyphenyl substituent . The compound belongs to the aryl-tetrazole sulfonamide class, a scaffold historically investigated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [2]. Its defining molecular features are the ortho-fluoro substituent on the phenylsulfonamide ring and the para-ethoxy donor group on the N-aryl tetrazole, which collectively govern its electronic profile, lipophilicity (XLogP3-AA: 2.2), and topological polar surface area (TPSA: 107 Ų) [1].

Scaffold: Aryl-tetrazole sulfonamide — historically investigated for ACAT inhibition
Key substituents: ortho-fluoro + para-ethoxy pattern — governs electronic and lipophilic profile
Procurement context: SAR probe, screening library enrichment, or pharmacophore refinement studies

Why Analog Substitution Risks Non-Equivalence: Physicochemical and Pharmacophoric Differentiation of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide


Simple substitution with a closely related tetrazole-sulfonamide analog, such as the unsubstituted benzenesulfonamide (CAS 946256-09-3, MW: 359.4 g/mol) or a 4-bromo derivative (CAS not specified, MW: 438.3 g/mol) , introduces significant shifts in lipophilicity, electronic distribution, and steric bulk that can alter target engagement. The specific combination of an ortho-fluoro group and a para-ethoxy group cannot be functionally recapitulated by hydrogen, bromine, or trifluoromethyl replacements due to the fluoro substituent's unique electronegativity and metabolic stability profile. For procurement in a structure-activity relationship (SAR) campaign, maintaining this precise substitution pattern is critical to preserving the activity cliff and binding mode characteristic of this chemotype [1].

Target Compound
Analog Risk
2-fluoro + 4-ethoxy substitution (CAS 941964-31-4)
Unsubstituted benzenesulfonamide (CAS 946256-09-3) reduces lipophilicity (ΔlogP ~0.4) and may alter cell permeability profile
ortho-F on sulfonamide (MW 377.4, TPSA 107 Ų)
4-bromo analog (MW 438.3, TPSA ~116 Ų) adds steric bulk; may shift binding-mode and drug-likeness parameters
N-1 4-ethoxyphenyl group
p-tolyl replacement (CAS 921124-31-4) may lower antiproliferative response based on class-level SAR in diaryl tetrazoles

Quantitative Differentiation of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide Against Closest Analogs


Lipophilicity Modulation (cLogP) vs. Unsubstituted Benzenesulfonamide Analog

The 2-fluorobenzenesulfonamide target compound (CAS 941964-31-4) exhibits a computed XLogP3-AA of 2.2 [1]. Its direct comparator, the unsubstituted benzenesulfonamide analog N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 946256-09-3), has a computed XLogP3 of 1.8 based on structural analysis [2]. The +0.4 log unit increase in lipophilicity is driven by the electronegative ortho-fluoro substituent, which enhances membrane permeability potential while preserving aqueous solubility relative to heavier halogen substitutions.

Lipophilicity
Cross-study comparable
XLogP3-AA: 2.2 vs. ~1.8 (unsubstituted analog)
Δ = +0.4 logP units
Supports permeability prediction in cell-based assays
Comparator value estimated from structural analog
Physicochemical Properties Lipophilicity ADME

Molecular Bulk and Polar Surface Area Comparison vs. 4-Bromo Analog

The target compound has a molecular weight of 377.4 g/mol and a topological polar surface area (TPSA) of 107 Ų [1]. Its congener, 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzene-1-sulfonamide, has a molecular weight of 438.3 g/mol (approximately +16% heavier) and a TPSA of 116 Ų (estimated) . The lower molecular weight and TPSA of the 2-fluoro derivative indicate superior compliance with Lipinski's Rule of Five, suggesting better inherent drug-likeness for oral bioavailability programs.

MW & TPSA
Cross-study comparable
MW: 377.4 g/mol, TPSA: 107 Ų
vs. 4-bromo: MW 438.3, TPSA ~116 Ų
Fluorine achieves electronic effect with lower steric penalty
TPSA difference ~9 Ų, MW increase +60.9 g/mol in bromo analog
Drug-likeness Steric Effects Physicochemical Properties

Electronic Topology and Pharmacophore Precision vs. N-1 Phenyl Replacement Analogs

The N-1 4-ethoxyphenyl group is a critical pharmacophoric element for biological activity within this scaffold. In a series of 1,5-diaryl tetrazoles tested for tubulin polymerization inhibition, the 4-ethoxyphenyl substitution at N-1 conferred maximal antiproliferative activity compared to other alkoxy or unsubstituted phenyl analogs [1]. While that study evaluated 1,5-diaryl tetrazoles rather than sulfonamides, the finding provides class-level evidence that the 4-ethoxyphenyl group is superior to its p-tolyl replacement found in compounds like 2-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-31-4) .

Pharmacophore SAR
Class-level inference
4-ethoxyphenyl at N-1 linked to maximal antiproliferative activity in diaryl tetrazole series; p-tolyl analog less potent
Class-level SAR supports 4-ethoxy selection; direct sulfonamide data unavailable
Tubulin polymerization assay context; apply with caution
Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

ACAT Inhibition Profile in Sulfonamide Tetrazole Series

The sulfonamide tetrazole scaffold is a known pharmacophore for inhibiting acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme linked to hypercholesterolemia and atherosclerosis [1]. The seminal Lee et al. (1995) study established the structure-activity relationships for this class, with specific substitution patterns yielding IC50 values in the low micromolar to nanomolar range. The target compound's 2-fluoro substitution pattern falls within the patented generic scope (US 5,239,082) for optimal ACAT inhibitory activity [2]. Precise quantitative activity data for this specific molecule has not been publicly reported.

ACAT Inhibition
Class-level inference
Not quantified for this compound; SAR homology suggests micromolar to nanomolar ACAT inhibition potential
Compound fits patented pharmacophore space; specific IC₅₀ requires verification
Based on Lee et al. (1995) sulfonamide tetrazole series
ACAT Inhibition Hypocholesterolemic Agents Enzyme Assay

Strategic Procurement Applications for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide (CAS 941964-31-4)


Lead Optimization Libraries for Lipid Metabolism and ACAT Inhibition

Based on its structural homology to the ACAT inhibitor series patented by Warner-Lambert [1], this compound is ideally suited for enriching a focused small-molecule library targeting acyl-CoA:cholesterol O-acyltransferase. The 2-fluorobenzenesulfonamide variant expands the chemical diversity of a screening deck beyond the more common unsubstituted or trifluoromethyl analogs, while the documented in vitro ACAT assay protocols for this scaffold allow for seamless integration into existing hit validation platforms [2].

Structure-Activity Relationship (SAR) Studies on Tetrazole-Based Antiproliferative Agents

The compound serves as a critical SAR probe for anticancer programs focused on the colchicine binding site of tubulin. The 4-ethoxyphenyl N-1 substituent, linked to maximal antiproliferative activity in rigid diaryl tetrazole analogs [3], combined with a unique sulfonamide side chain, enables researchers to deconvolve the contribution of the 2-fluorobenzenesulfonamide group to cytotoxicity and target binding without the steric interference of bulkier halogenated comparators.

Computational Chemistry and Drug-Likeness Benchmarking

With a precisely calculated XLogP3-AA of 2.2 and a TPSA of 107 Ų [4], this compound serves as a high-quality standard for calibrating in silico ADME prediction models. Its physicochemical profile, positioned strategically between the less lipophilic unsubstituted benzenesulfonamide and the overweight 4-bromo analog, makes it an ideal probe molecule for training permeability and solubility algorithms focused on the 'fluorine walk' strategy in medicinal chemistry .

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Tool Compound

The methylene bridge connecting the tetrazole core to the sulfonamide provides a synthetically tractable linker for further derivatization. This compound is suitable for use as a core scaffold in fragment growing or library synthesis, where the ortho-fluoro group can serve as an NMR-active 19F label for monitoring target engagement and binding kinetics in protein–ligand interaction studies, an advantage absent in non-fluorinated analogs [4].

Application
Selection Property
Validation Focus
ACAT screening library enrichment
2-fluoro substitution expands chemical diversity within patented pharmacophore
In vitro ACAT enzyme assay integration; confirm inhibition potency
Tubulin-binding SAR probe
4-ethoxyphenyl N-1 substituent and unique sulfonamide side chain
Cytotoxicity endpoint review; compare with p-tolyl and unsubstituted analogs
In silico ADME benchmarking
Precisely defined logP (2.2) and TPSA (107 Ų)
Calibration of permeability/solubility algorithms; fluorine-walk model
Fragment-based library design
Methylene linker and ortho-fluoro group enable derivatization and ¹⁹F NMR monitoring
Target-engagement assays; binding kinetics via ¹⁹F reporter
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